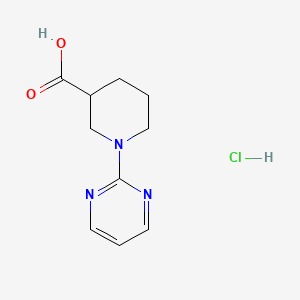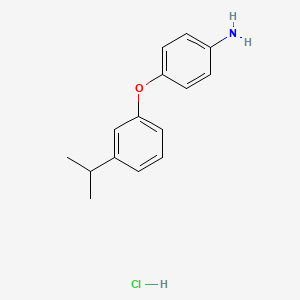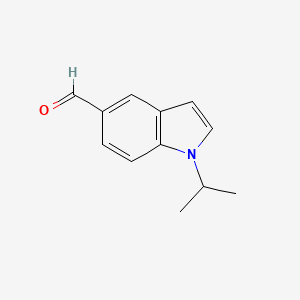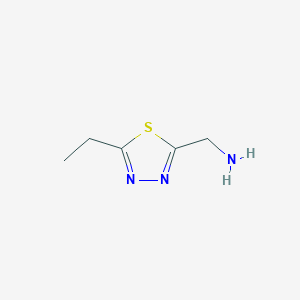
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrimidine moiety and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes or receptors, contributing to the understanding of biological pathways.
Chemical Synthesis: It acts as a building block in the synthesis of more complex heterocyclic compounds, which are of interest in various fields of chemistry.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the uptake of gamma-aminobutyric acid (GABA) by binding to its transporter, thereby modulating neurotransmitter levels in the brain . The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like ®-(-)-3-Piperidinecarboxylic acid, which also feature a piperidine ring but differ in their substituents and functional groups.
Pyrimidine Derivatives: Compounds such as pyrimidin-2-yl-pyrrolidine-3-carboxylic acid hydrochloride, which have a similar pyrimidine moiety but differ in the structure of the attached ring.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine rings, along with the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10;/h2,4-5,8H,1,3,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBIUZZQSJFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)



![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)
![5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1388679.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)


![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)


